
3-Bromo-5-(2,2,2-trifluoroethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
One common method includes the reaction of 3-bromophenol with 2,2,2-trifluoroethanol under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Bromo-5-(2,2,2-trifluoroethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the bromine or trifluoroethoxy groups.
Common Reagents and Conditions: Typical reagents include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products: Depending on the reaction, products can include substituted phenols, quinones, or reduced derivatives.
Scientific Research Applications
3-Bromo-5-(2,2,2-trifluoroethoxy)phenol is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is employed in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the bromine and trifluoroethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects .
Properties
Molecular Formula |
C8H6BrF3O2 |
|---|---|
Molecular Weight |
271.03 g/mol |
IUPAC Name |
3-bromo-5-(2,2,2-trifluoroethoxy)phenol |
InChI |
InChI=1S/C8H6BrF3O2/c9-5-1-6(13)3-7(2-5)14-4-8(10,11)12/h1-3,13H,4H2 |
InChI Key |
TUIMBABXCMQSFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


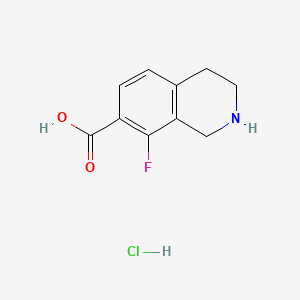
![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)

![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
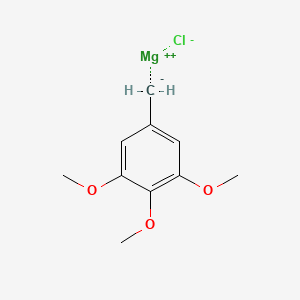

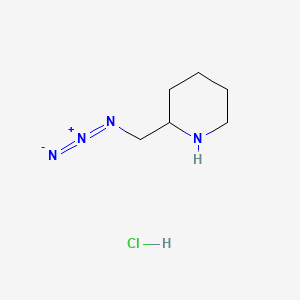
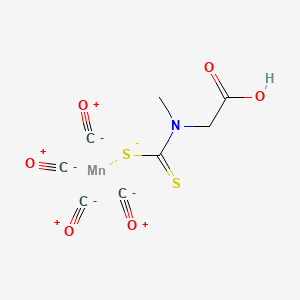
![8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B15296041.png)
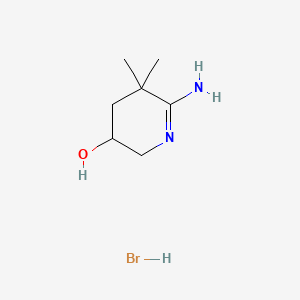
![2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B15296067.png)

![2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B15296080.png)
